molecular formula C34H45N5O5 B570156 Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate CAS No. 1185745-03-2

Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate

Cat. No.: B570156
CAS No.: 1185745-03-2
M. Wt: 603.764
InChI Key: MILMVSZEAFFKIO-FKAPRUDGSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a piperazine core substituted with a 4-hydroxyphenyl group, a phenylmethoxy-pentan-3-yl chain with (2S,3S) stereochemistry, and a carbamoyl linkage. The tert-butyl carbamate group enhances stability and modulates lipophilicity, while the stereospecific phenylmethoxy chain may influence binding affinity and selectivity .

Properties

IUPAC Name

tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O5/c1-6-31(25(2)43-24-26-10-8-7-9-11-26)39(36-33(42)44-34(3,4)5)32(41)35-27-12-14-28(15-13-27)37-20-22-38(23-21-37)29-16-18-30(40)19-17-29/h7-19,25,31,40H,6,20-24H2,1-5H3,(H,35,41)(H,36,42)/t25-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILMVSZEAFFKIO-FKAPRUDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100617
Record name 1,1-Dimethylethyl 2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-2-[[[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]amino]carbonyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185745-03-2
Record name 1,1-Dimethylethyl 2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-2-[[[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]amino]carbonyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185745-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-2-[[[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]amino]carbonyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Piperazine moiety : Known for its biological activity in various pharmacological contexts.
  • Hydroxyphenyl group : Contributes to antioxidant properties and potential interactions with enzymes.
  • Carbamate linkage : May influence the compound's stability and interaction with biological targets.

Molecular Formula : C22H27N5O2
Molecular Weight : 393.48 g/mol
CAS Number : 106461-41-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, compounds containing hydroxyphenyl and piperazine groups have been shown to exhibit inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis.

Tyrosinase Inhibition

Research indicates that derivatives of 4-(4-hydroxyphenyl)piperazine demonstrate significant inhibitory effects on TYR activity. For example, a study reported that certain derivatives exhibited IC50 values as low as 3.8 μM against TYR from Agaricus bisporus . The presence of the hydroxyphenyl group enhances binding affinity due to favorable interactions within the enzyme's active site.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the ABTS radical scavenging assay. The results indicated that the compound effectively quenches free radicals, with an EC50 value comparable to established antioxidants . This property suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

MTT assays were conducted to evaluate the cytotoxic effects of the compound on B16F10 melanoma cells. Notably, the compound demonstrated no cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for further development .

Case Studies

  • In Vitro Evaluation of Antimelanogenic Effects
    • A series of derivatives were tested for their ability to inhibit melanin production in B16F10 cells. Compound 10, a close analogue of this compound, displayed significant anti-melanogenic effects without cytotoxicity .
  • Comparison with Other Compounds
    • In comparative studies with other phenolic compounds, the tert-butyl derivative exhibited superior antioxidant activity and lower toxicity, highlighting its potential as a safer alternative for therapeutic use .

Table 1: Summary of Biological Activities

Activity TypeResultReference
Tyrosinase InhibitionIC50 = 3.8 μM
Antioxidant ActivityEC50 = 9.0 μM
CytotoxicityNo cytotoxic effects up to 25 μM

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name Piperazine Substituent Core Structure Modifications Stereochemistry Key Functional Groups
Target Compound 4-Hydroxyphenyl Phenylmethoxypentan-3-yl, carbamoyl linkage (2S,3S) Tert-butyl carbamate, piperazine
tert-Butyl [(1S,3R)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate 4-Trifluoromethylpyridin-2-yl Cyclopentyl, trifluoromethylpyridine (1S,3R) Cyclopentane, trifluoromethyl
tert-Butyl [(3S)-3-(ethoxymethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate 4-Trifluoromethylpyridin-2-yl Ethoxymethylcyclopentyl (3S) Ethoxymethyl, cyclopentane
tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate 3-Trifluoromethylphenyl Isopropylcyclopentyl (1R,3S) Isopropyl, cyclopentane
tert-Butyl (4-((4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)amino)-4-oxobutyl) carbamate Benzo[d]oxazol-2-ylamino Butyl carbamate, methoxyphenyl Not specified Benzoxazole, methoxy
Key Observations:
  • Piperazine Substitutions : The target compound’s 4-hydroxyphenyl group contrasts with trifluoromethylpyridinyl or trifluoromethylphenyl groups in analogs . The hydroxyl group may enhance hydrogen bonding but reduce lipophilicity compared to fluorinated groups.
  • Stereochemistry : The (2S,3S) configuration in the target compound contrasts with cyclopentyl stereocenters in analogs, which may influence receptor interaction .

Physicochemical and Pharmacological Properties

While explicit data on the target compound’s bioactivity is absent in the evidence, structural analogs provide insights:

  • Trifluoromethylpyridinyl Analogs : Enhanced metabolic stability and CNS penetration due to fluorine atoms .
  • Hydroxyphenyl vs. Trifluoromethyl Groups : The target’s 4-hydroxyphenyl may improve solubility but reduce blood-brain barrier permeability compared to fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate

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